2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-2-28-15-5-3-14(4-6-15)11-18(27)26-9-7-25(8-10-26)17-12-16(19(20,21)22)23-13-24-17/h3-6,12-13H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDYIKKKTWZFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H22F3N3O
- Molecular Weight : 369.40 g/mol
Structural Features
The structure consists of:
- An ethoxyphenyl group.
- A piperazine moiety linked to a trifluoromethyl-pyrimidine ring.
These structural components are significant for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, primarily through its interaction with specific biological targets:
- Kinase Inhibition :
- Serotonin Reuptake Inhibition :
Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrimidine derivatives, compounds similar to the target compound showed significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism was attributed to the inhibition of kinase pathways that promote cell survival and proliferation .
Study 2: Neuropharmacological Effects
Another investigation into piperazine derivatives indicated their potential as antidepressants due to their action on serotonin transporters. The study found that modifications in the side chains significantly affected their binding affinity and selectivity .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Research
The compound's structure indicates potential interactions with various biological targets, making it a candidate for pharmacological studies. Specifically, the piperazine ring is known for its ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders.
Case Study: Neuropharmacology
Research has demonstrated that compounds containing piperazine derivatives can exhibit significant activity against serotonin and dopamine receptors. This suggests that 2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone may have potential as an anxiolytic or antidepressant agent.
Antimicrobial Activity
The incorporation of pyrimidine and trifluoromethyl groups has been associated with enhanced antimicrobial properties. Studies indicate that similar compounds exhibit activity against a range of bacteria and fungi.
Case Study: Antimicrobial Studies
A comparative analysis of structurally related compounds showed that derivatives with trifluoromethyl substitutions had increased efficacy against Staphylococcus aureus and Escherichia coli. This positions the compound as a potential lead in developing new antimicrobial agents.
Cancer Research
Emerging evidence suggests that compounds with similar structures may possess anticancer properties. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.
Case Study: Cytotoxicity Assays
In vitro studies have shown that related piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This opens avenues for further exploration of the compound's potential as an anticancer therapeutic.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of piperazine-linked pyrimidine/aryl ethanone derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Trifluoromethyl Groups : Compounds with trifluoromethyl substituents (e.g., UDO, 7f) often exhibit enhanced metabolic stability and target affinity due to the electron-withdrawing nature of CF₃ .
- Piperazine Modifications : The position and type of substituents on the piperazine ring (e.g., sulfonyl in 7f vs. pyrimidine in the target compound) influence solubility and receptor interactions.
- Aryl Moieties : Ethoxy groups (target compound) vs. methoxy (5c) or chloro (UDO) substituents may alter lipophilicity and bioavailability.
Physicochemical Properties
- Melting Points : Compounds with bulkier substituents (e.g., 7r in , M.P. 175–177°C) exhibit higher melting points than smaller analogs (e.g., 5c, M.P. 142–145°C) due to increased crystallinity .
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone?
Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of a piperazine derivative with a trifluoromethylpyrimidine moiety. Key steps include:
- Nucleophilic substitution under anhydrous conditions (e.g., dimethylformamide as solvent, sodium hydride as base) to attach the pyrimidine group to the piperazine ring .
- Purification via column chromatography or recrystallization to isolate intermediates .
- Final acylation using 4-ethoxyphenylacetyl chloride, requiring controlled temperatures (0–25°C) to prevent side reactions .
Optimization focuses on improving yield (typically 40–60%) by adjusting stoichiometry, reaction time, and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Monitoring via TLC and HPLC ensures intermediate purity .
Basic: What spectroscopic methods are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- 19F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 462.18) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL refines the compound’s 3D structure by:
- Solving phase problems via direct methods .
- Analyzing torsion angles (e.g., dihedral angles between piperazine and pyrimidine rings) to confirm non-planar geometry .
- Validating hydrogen-bonding networks (e.g., N–H···O interactions) critical for stability .
Discrepancies between computational (DFT) and experimental bond lengths can highlight crystallization solvent effects or disorder, requiring iterative refinement .
Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound’s pharmacological potential?
Answer:
SAR studies involve:
- Functional group modulation : Replacing the ethoxyphenyl group with fluorophenyl or methoxyphenyl analogs to assess receptor affinity .
- Bioactivity assays : Testing inhibition of kinases or GPCRs (e.g., dopamine D3 receptor) via radioligand binding assays .
- Computational docking : Using AutoDock or Schrödinger to model interactions with target proteins (e.g., π-π stacking with pyrimidine-binding pockets) .
Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability) or impurities >95% purity thresholds .
Basic: What strategies ensure reproducibility in pharmacological profiling?
Answer:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Negative controls : Include vehicle (DMSO) and known inhibitors (e.g., haloperidol for dopamine receptors) .
- Dose-response curves : Generate EC₅₀/IC₅₀ values with ≥3 replicates; validate via ANOVA (p<0.05) .
- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Advanced: How can computational modeling address discrepancies in binding affinity predictions?
Answer:
- Force field optimization : Adjust AMBER or CHARMM parameters for trifluoromethyl groups to improve energy minimization .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to account for protein flexibility, comparing RMSD plots with crystallographic B-factors .
- Machine learning : Train models on PubChem BioAssay data to predict off-target interactions (e.g., hERG channel inhibition) .
Divergent results between docking and experimental data often stem from solvation effects or protonation state miscalculations .
Basic: What are the key stability considerations during storage?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group .
- Solvent choice : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers >48 hours .
Advanced: How do researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Monitor protein denaturation curves to confirm compound binding .
- Knockout models : Use CRISPR/Cas9-edited cells lacking the target receptor to assess specificity .
- Fluorescence polarization : Track ligand-receptor binding kinetics in real time (e.g., Kd < 100 nM for high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
